Ardeemin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

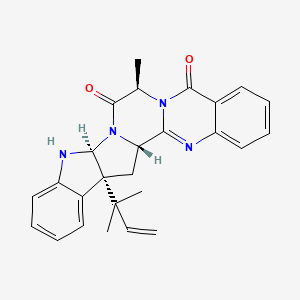

Ardeemin, also known as this compound, is a useful research compound. Its molecular formula is C26H26N4O2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to Ardeemin

This compound is a hexacyclic indole alkaloid derived from the fungus Aspergillus fischeri. It has garnered significant attention in scientific research due to its potent ability to reverse multidrug resistance (MDR) in cancer cells. This compound is particularly notable for its efficacy in enhancing the effects of various chemotherapeutic agents, making it a promising candidate for cancer therapy.

Chemical Structure and Synthesis

This compound's structure is characterized by a complex hexacyclic framework, which contributes to its biological activity. The total synthesis of this compound has been achieved through a multi-step process starting from L-tryptophan, utilizing innovative reaction strategies that include a three-step one-pot cascade reaction. This synthesis route allows for the efficient assembly of the compound while maintaining high levels of chiral purity .

Table 1: Key Steps in this compound Synthesis

| Step Number | Reaction Type | Description |

|---|---|---|

| 1 | Cyclopropanation | Formation of cyclopropane intermediate |

| 2 | Ring Opening | Opening of cyclopropane to form a linear precursor |

| 3 | Ring Closure | Closure to form the final hexacyclic structure |

Reversal of Multidrug Resistance

This compound has been extensively studied for its role in reversing MDR, which is a significant barrier in effective cancer treatment. Research indicates that this compound can enhance the efficacy of traditional chemotherapeutics such as vinblastine and doxorubicin by inhibiting P-glycoprotein, a key player in drug efflux mechanisms. This inhibition leads to increased intracellular concentrations of these drugs, thereby improving their therapeutic effects .

Case Study: Efficacy in Animal Models

In vivo studies have demonstrated that this compound, when administered alongside doxorubicin, significantly improves treatment outcomes in mice models bearing drug-resistant tumors. For instance, B6D2F1 mice with doxorubicin-resistant P388 leukemia showed enhanced survival rates when treated with this compound compared to controls .

Synergistic Effects with Other Chemotherapeutics

This compound exhibits strong synergistic effects when combined with various anticancer agents. Studies have shown that it can reduce the effective dose required for other drugs by up to 700-fold in MDR cell lines. This remarkable synergy highlights this compound's potential as an adjunct therapy in cancer treatment regimens .

Table 2: Synergistic Effects of this compound with Chemotherapeutics

| Drug Used | Reduction in Effective Dose | Mechanism of Action |

|---|---|---|

| Vinblastine | Up to 700-fold | Inhibition of P-glycoprotein |

| Doxorubicin | Significant | Increased intracellular accumulation |

| Taxol | Notable | Enhanced cytotoxicity |

特性

分子式 |

C26H26N4O2 |

|---|---|

分子量 |

426.5 g/mol |

IUPAC名 |

(1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |

InChI |

InChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1 |

InChIキー |

DNOJISVGBFLJOQ-BXVKCURFSA-N |

異性体SMILES |

C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

正規SMILES |

CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

同義語 |

ardeemin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。